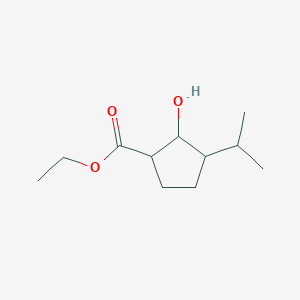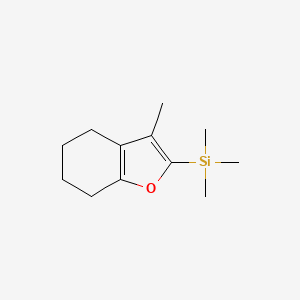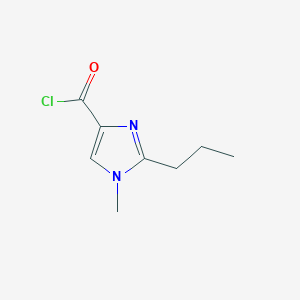
L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- is a complex polypeptide compound composed of multiple amino acids. This compound is known for its significant biological activity and is often used as an intermediate in the synthesis of various pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions and purity to ensure the biological activity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the glutamine residue, converting it to glutamate.
Substitution: Substitution reactions can occur at the threonine residue, leading to the formation of threonine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products
The major products formed from these reactions include various derivatives of the original amino acids, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering a cascade of intracellular signaling events. These events can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
Uniqueness
L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
574750-02-0 |
|---|---|
Fórmula molecular |
C30H46N8O10 |
Peso molecular |
678.7 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H46N8O10/c1-4-15(2)24(28(45)36-20(30(47)48)13-22(33)41)38-26(43)18(10-11-21(32)40)34-27(44)19(12-17-8-6-5-7-9-17)35-29(46)25(16(3)39)37-23(42)14-31/h5-9,15-16,18-20,24-25,39H,4,10-14,31H2,1-3H3,(H2,32,40)(H2,33,41)(H,34,44)(H,35,46)(H,36,45)(H,37,42)(H,38,43)(H,47,48)/t15-,16+,18-,19-,20-,24-,25-/m0/s1 |
Clave InChI |
SCWJBKRSKJLDQC-QNYVKSDMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


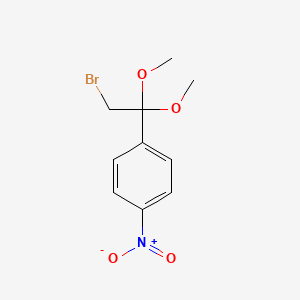
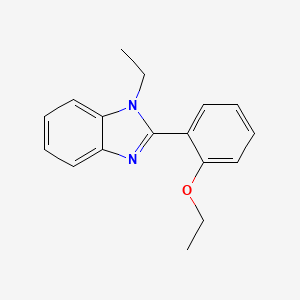
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
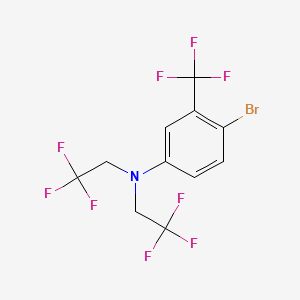
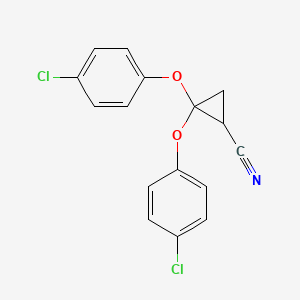
propanedioate](/img/structure/B14224684.png)
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
